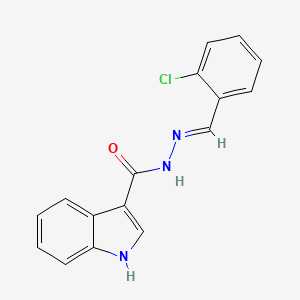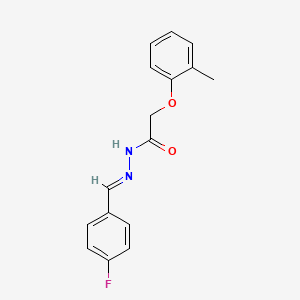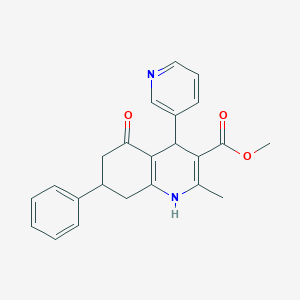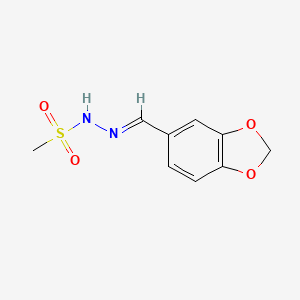
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide
Descripción general
Descripción
N-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide, commonly known as CBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBIC is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Crystal Structure and Inhibition Studies
- N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide and similar compounds have been synthesized and characterized for their molecular structures. Studies on these compounds have shown potential anti-diabetic properties, as evidenced by their inhibition of α-glucosidase and α-amylase enzymes. This suggests their use in the treatment of diabetes (Karrouchi et al., 2021).
Anticancer Properties
- A series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides were synthesized and evaluated for anticancer properties. Certain compounds showed remarkable antiproliferative activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer, suggesting their potential as scaffolds for novel anticancer agents (Kazan et al., 2019).
Antioxidant and Antimicrobial Activities
- New Schiff bases containing indole moiety, such as N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide derivatives, have been synthesized and shown to possess good antioxidant and antimicrobial activity. This indicates their potential use in combating oxidative stress and microbial infections (Saundane et al., 2015).
Corrosion Inhibition
- Compounds related to N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide have been investigated for their role in corrosion protection. Studies have shown that these compounds can act as effective inhibitors in protecting mild steel from corrosion in acidic environments, indicating their potential application in industrial corrosion protection (Paul et al., 2020).
Anti-cholinesterase Activity
- Several derivatives of N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide have been synthesized and shown to have significant anti-cholinesterase activity. This suggests their potential application in the treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are used to increase levels of acetylcholine in the brain (Mirfazli et al., 2018).
Synthesis and Structural Analysis
- The compound and its analogs have been synthesized and subjected to detailed structural analysis using techniques like single crystal X-ray diffraction, providing insight into their molecular configurations and potential interactions with biological molecules (Kaynak et al., 2005).
Medical Imaging Applications
- Derivatives of N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide have been explored for their potential in medical imaging, particularly in the visualization of necrotic tissue using SPECT imaging techniques. This is indicative of its application in diagnostic imaging for various medical conditions (Prinsen et al., 2011).
Propiedades
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-7-3-1-5-11(14)9-19-20-16(21)13-10-18-15-8-4-2-6-12(13)15/h1-10,18H,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWFITONXLRUPF-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-1H-indole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3855485.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3855488.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-3-phenylacrylamide](/img/structure/B3855502.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B3855503.png)


![4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3855517.png)
![1-benzyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3855521.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3855531.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855543.png)
![2,2,2-trifluoro-1-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)ethanone](/img/structure/B3855553.png)
![{2-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3855557.png)
